molecular formula C16H12N6 B018847 1-(2-Phthalazin-1-ylhydrazino)phthalazine CAS No. 24030-07-7

1-(2-Phthalazin-1-ylhydrazino)phthalazine

Cat. No. B018847
CAS RN: 24030-07-7
M. Wt: 288.31 g/mol
InChI Key: ITXSXNARZIEBGB-UHFFFAOYSA-N
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Description

1-(2-Phthalazin-1-ylhydrazino)phthalazine is a compound useful in organic synthesis . It is a chromatographic method for the separation of hydralazine from hydralazine hydrochloride . The method is based on the formation of a dimer between the two compounds .


Synthesis Analysis

Phthalazin-1(2H)-one is a diazaheterobicycle found in a wide variety of synthetic molecules relevant to several branches of chemistry, including medicinal chemistry . The versatility of the phthalazinone core in drug discovery has promoted the search for new synthetic methods to get access to differently substituted and functionalized derivatives .


Molecular Structure Analysis

The molecular formula of 1-(2-Phthalazin-1-ylhydrazino)phthalazine is C16H12N6 . The molecular weight is 288.31 g/mol . The InChIKey is ITXSXNARZIEBGB-UHFFFAOYSA-N . The Canonical SMILES is C1=CC=C2C(=C1)C=NN=C2NNC3=NN=CC4=CC=CC=C43 .


Chemical Reactions Analysis

Phthalazines have been recognized as remarkable structural leads in medicinal chemistry due to their wide application in pharmaceutical and agrochemical industries . The discovery of new structural leads offers the promise of improving treatments for various diseases .


Physical And Chemical Properties Analysis

The physical and chemical properties of 1-(2-Phthalazin-1-ylhydrazino)phthalazine include a molecular weight of 288.31 g/mol , an XLogP3-AA of 2.8 , a hydrogen bond donor count of 2 , a hydrogen bond acceptor count of 6 , and a rotatable bond count of 3 .

Scientific Research Applications

  • The phthalazinone core, which is a fundamental component of 1-(2-Phthalazin-1-ylhydrazino)phthalazine, is recognized as a versatile pharmacophore in drug discovery. New synthetic methods have been developed to access various substituted and functionalized derivatives of this core, highlighting its relevance in medicinal chemistry (Terán et al., 2019).

  • These compounds are important intermediates in synthesizing various compounds with significant pharmacological properties. For instance, phthalazin-1(2H)-ones bearing a substituent at C-4 are key intermediates in this synthesis process (Haider, 1995).

  • Researchers have synthesized novel heterocycles like 1H-Pyridazino[3,4,5-de]phthalazine and 3-hydrazino-1(or 9)H-pyridazino[3,4,5-de]-phthalazine, which show potential for further applications in drug development (Francis et al., 1979).

  • The phthalazin-1(2H)-one scaffold is identified as a bioactive nucleus in pharmaceuticals, and its facile construction via copper-mediated C–H(sp2)/C–H(sp) coupling under mild conditions has been explored (Zhu et al., 2015).

  • 2H-indazolo[2,1-b]phthalazine-1,6,11(13H)-trione derivatives synthesized have also shown potential in pharmaceutical research (Sayyafi et al., 2008).

  • 4-Benzyl-2H-phthalazine derivatives exhibit antimicrobial activities against various bacteria and fungi, demonstrating their potential in developing new antimicrobial agents (El-Wahab et al., 2011).

Future Directions

Phthalazin-1(2H)-one derivatives, such as YCH1899, have shown distinct antiproliferation activity against olaparib- and talazoparib-resistant cells . This suggests that 1-(2-Phthalazin-1-ylhydrazino)phthalazine and related compounds may have potential applications in overcoming resistance to prior PARP inhibitors .

properties

IUPAC Name

1,2-di(phthalazin-1-yl)hydrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12N6/c1-3-7-13-11(5-1)9-17-19-15(13)21-22-16-14-8-4-2-6-12(14)10-18-20-16/h1-10H,(H,19,21)(H,20,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ITXSXNARZIEBGB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=NN=C2NNC3=NN=CC4=CC=CC=C43
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90298878
Record name 1,2-di(phthalazin-1-yl)hydrazine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90298878
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

288.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(2-Phthalazin-1-ylhydrazino)phthalazine

CAS RN

24030-07-7
Record name NSC126695
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Record name 1,2-di(phthalazin-1-yl)hydrazine
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(2-Phthalazin-1-ylhydrazino)phthalazine
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
3
Citations
MV Lokhande, NG Rathod, MK Gupta - Journal of Applied Chemistry, 2013 - academia.edu
Major process related unknown impurity associated with the synthesis of Hydralazine hydrochloride bulk drug was detected by high performance liquid chromatography (HPLC) and …
Number of citations: 10 www.academia.edu
NG Rathod, MV Lokhande - Journal of Applicable Chemistry, 2014 - researchgate.net
The unknown impurity associated with the synthesis of Hydralazine hydrochloride bulk drug were detected by high performance liquid chromatography and were subjected to high …
Number of citations: 4 www.researchgate.net
CP MAURYA - 2017 - shodhgangotri.inflibnet.ac.in
OBJECTIVE: In today’s life the importance of drug has being increased in terms of much way and it is found that some impurities are associated with these drugs. So, it was found to …
Number of citations: 2 shodhgangotri.inflibnet.ac.in

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